molecular formula C11H14N2O4 B132262 Obtucarbamate A CAS No. 6935-99-5

Obtucarbamate A

Cat. No. B132262
CAS RN: 6935-99-5
M. Wt: 238.24 g/mol
InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N
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Scientific Research Applications

Obtucarbamate A has a wide range of scientific research applications:

Safety and Hazards

Obtucarbamate A should be handled with care. It is recommended to wear safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator . It should be stored protected from air and light, refrigerated or frozen (2-8°C) .

Preparation Methods

Obtucarbamate A is typically synthesized through chemical reactions involving basic raw materials. The primary synthetic route involves the condensation reaction between carboxylic acids and amine compounds . The process generally includes the following steps:

Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Obtucarbamate A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . Major products formed from these reactions vary depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Obtucarbamate A is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its higher efficacy and broader spectrum of activity against various pests and pathogens .

properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWIVIIZHULCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284285
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6935-99-5
Record name 6935-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-methyl-1,3-phenylenedicarbamate
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Synthesis routes and methods

Procedure details

In a 5 ml reinforced glass flask capable of pressure sealing dimethyl carbonate (2 ml), 2,4-dinitrotoluene (150 mg), the Au/CeO2 catalyst (100 mg, 1 wt % gold relative to cerium) are placed, and the reactor is closed. After purging with N2 for 5 minutes, the reactor is loaded with hydrogen gas at a pressure of 15 bars. The reactor is immersed in a silicone bath preheated at 150° C. and the mixture is magnetically stirred for 23 hrs. After this time, the reactor is brought to atmospheric pressure and opened. The catalyst is filtered and the liquid phase is analyzed by gas chromatography. The disappearance of 2,4-dinitrotoluene and the formation of 2,4-bis(methoxycarbonylamino) toluene in a 63% yield is observed. Smaller amounts (20%) of ortho and para mixtures of the mono carbamoylate 2,4-diaminotoluene derivative are detected.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for Obtucarbamate A?

A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []

Q2: Where has this compound been discovered in nature?

A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []

Q3: Have any derivatives of this compound been synthesized and investigated?

A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []

Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?

A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.

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